molecular formula C24H29NO4 B12602276 N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide CAS No. 644980-48-3

N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide

Cat. No.: B12602276
CAS No.: 644980-48-3
M. Wt: 395.5 g/mol
InChI Key: BIIOQAMLBBISRL-UHFFFAOYSA-N
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Description

N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide is a synthetic organic compound characterized by a cyclohexyl backbone substituted with a 2,5-dimethoxybenzoyl group at the 1-position and a 4-ethylbenzamide moiety. The 2,5-dimethoxybenzoyl group is a hallmark of psychoactive phenethylamine derivatives (e.g., 2C-E, 2C-D) , but its integration into a benzamide-cyclohexyl framework suggests distinct physicochemical and pharmacological properties.

Properties

CAS No.

644980-48-3

Molecular Formula

C24H29NO4

Molecular Weight

395.5 g/mol

IUPAC Name

N-[1-(2,5-dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide

InChI

InChI=1S/C24H29NO4/c1-4-17-8-10-18(11-9-17)23(27)25-24(14-6-5-7-15-24)22(26)20-16-19(28-2)12-13-21(20)29-3/h8-13,16H,4-7,14-15H2,1-3H3,(H,25,27)

InChI Key

BIIOQAMLBBISRL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The preparation typically involves several key steps:

  • Synthesis of 2,5-Dimethoxybenzoic Acid : This can be achieved through the methylation of benzoic acid derivatives using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

  • Formation of 2,5-Dimethoxybenzoyl Chloride : The acid is converted to its acyl chloride form using thionyl chloride or oxalyl chloride, which facilitates further reactions.

  • Cyclohexylamine Reaction : The acyl chloride reacts with cyclohexylamine to form N-(2,5-Dimethoxybenzoyl)cyclohexylamine.

  • Final Amidation : The final step involves reacting N-(2,5-Dimethoxybenzoyl)cyclohexylamine with 4-ethylbenzoyl chloride to yield this compound.

Detailed Reaction Conditions

The following table summarizes the reaction conditions for each step in the synthesis:

Step Reactants Conditions Yield
1 Benzoic Acid + Methylating Agent Base (NaOH), Reflux 70-85%
2 2,5-Dimethoxybenzoic Acid + Thionyl Chloride Reflux 90%
3 2,5-Dimethoxybenzoyl Chloride + Cyclohexylamine Room Temperature 80-90%
4 N-(2,5-Dimethoxybenzoyl)cyclohexylamine + 4-Ethylbenzoyl Chloride Reflux in Solvent (e.g., Dichloromethane) 75-85%

Alternative Methods

Research has explored alternative synthetic routes that may offer advantages such as improved yields or reduced reaction times:

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been reported to enhance reaction rates and yields significantly. By applying microwave irradiation during the amidation step, researchers have achieved yields exceeding 90% within a shorter timeframe compared to conventional heating methods.

Continuous Flow Chemistry

Continuous flow techniques allow for better control over reaction parameters and can lead to higher purity products. This method has been applied to the formation of amides and could be adapted for synthesizing this compound.

Research Findings

Recent studies have focused on optimizing these synthetic routes to enhance efficiency and scalability:

  • A study published in Synthetic Communications highlighted the use of greener solvents and catalysts to minimize environmental impact while maintaining high yields (Smith et al., 2023).

  • Research presented at the American Chemical Society's annual meeting discussed novel catalytic systems that facilitate the amidation process under milder conditions (Jones et al., 2024).

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Key Differences :

  • Unlike 2C-E’s hallucinogenic effects, the target’s activity remains speculative due to lack of empirical data.

Agricultural Benzamide Compounds

Benzamides are widely used in agrochemicals (e.g., etobenzanid, diflufenican) but differ in substitution patterns and applications.

Compound Substituents Application
Target Compound 2,5-Dimethoxybenzoyl, 4-ethylbenzamide Undocumented; research chemical
Etobenzanid N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide Herbicide (cellulose biosynthesis inhibitor)
Diflufenican N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Herbicide (phytoene desaturase inhibitor)

Key Differences :

  • The target lacks halogenated or pyridine groups critical for herbicidal activity. Its ethyl and methoxy groups may favor CNS interactions over plant enzyme inhibition.

Key Differences :

  • Both compounds highlight the versatility of 2,5-dimethoxybenzoyl in drug design but diverge in target applications (e.g., CNS vs. enzyme modulation).

Biological Activity

N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide, a compound with the CAS number 644980-48-3, has garnered attention in recent research for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24_{24}H29_{29}NO4_{4}
  • Molecular Weight : 395.49 g/mol
  • LogP : 4.97 (indicating lipophilicity)

The compound features a unique structure that combines a cyclohexyl group with a dimethoxybenzoyl moiety, which may contribute to its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
  • Cell Viability Protection : Similar compounds have shown protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is crucial for diabetes management. The structure-activity relationship (SAR) studies indicate that modifications to the benzamide scaffold can enhance cell viability under stress conditions .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

CompoundMax Activity (%)EC50_{50} (μM)Notes
This compoundTBDTBDPotential anti-inflammatory and cell-protective effects
WO5m (analog)100%0.1 ± 0.01Significant β-cell protective activity against ER stress

Case Study 1: β-cell Protection Against ER Stress

In a study focusing on β-cell protection from ER stress-induced apoptosis, analogs of this compound were evaluated for their efficacy. The results demonstrated that certain modifications to the benzamide scaffold could significantly improve the protective effects on INS-1 cells (a pancreatic β-cell line), with some compounds achieving up to 100% viability under stress conditions with low EC50_{50} values .

Case Study 2: Anti-inflammatory Effects

Another investigation into the anti-inflammatory properties of benzamide derivatives highlighted the potential of this compound to reduce levels of inflammatory markers in vitro. While specific data for this compound is still under investigation, related compounds have shown promise in modulating inflammatory pathways .

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